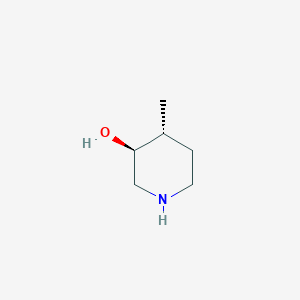

trans-4-Methyl-piperidin-3-OL

Übersicht

Beschreibung

trans-4-Methyl-piperidin-3-OL: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methyl-piperidin-3-OL typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters .

Industrial Production Methods: Industrial production methods for piperidine derivatives often involve catalytic hydrogenation and cyclization reactions. The use of trimethylsilyl halide as a halide source in the presence of aluminum chloride as a catalyst is also common .

Analyse Chemischer Reaktionen

Types of Reactions: trans-4-Methyl-piperidin-3-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidinones.

Reduction: Reduction reactions can convert it back to its original form.

Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenating agents like trimethylsilyl halide and aluminum chloride are used.

Major Products:

Oxidation: Piperidinones.

Reduction: this compound.

Substitution: Various substituted piperidines.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : Trans-4-Methyl-piperidin-3-OL serves as a crucial intermediate in synthesizing complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

Biology

- Biological Activities : The compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that it can inhibit the activity of certain enzymes and receptors involved in disease processes .

- Mechanism of Action : It interacts with the CCR5 chemokine receptor, which plays a role in HIV entry into cells. This interaction suggests potential applications in antiviral therapies.

Medicine

- Drug Development : this compound is being explored for its use in pharmaceuticals targeting the central nervous system. Its ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases and pain management .

Industry

- Agrochemicals : The compound is utilized in producing agrochemicals, demonstrating its versatility beyond pharmaceutical applications.

Case Study: Antiviral Activity

Research has shown that this compound effectively inhibits viral replication at lower doses without significant adverse effects. In animal models, higher doses were associated with increased locomotor activity, indicating the need for careful dosage management.

Case Study: Neurological Effects

Studies are underway to evaluate the compound's effects on the central nervous system. Its modulation of neurotransmitter systems suggests potential therapeutic applications for conditions such as neuropathic pain and other neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of trans-4-Methyl-piperidin-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA via intercalation, affecting the replication and transcription processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.

Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.

Matrine: Another piperidine alkaloid with various biological activities.

Uniqueness: trans-4-Methyl-piperidin-3-OL is unique due to its specific structural features and the presence of a hydroxyl group at the third position, which can significantly influence its chemical reactivity and biological activity compared to other piperidine derivatives .

Biologische Aktivität

Trans-4-Methyl-piperidin-3-OL, a derivative of piperidine, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

This compound (C6H13NO) is characterized by a six-membered ring containing one nitrogen atom. Its structure allows for various interactions with biological molecules, influencing its activity in multiple biochemical pathways.

Target Interactions:

this compound has been shown to interact primarily with the chemokine receptor CCR5, a G-protein coupled receptor involved in HIV-1 entry into cells. This interaction suggests potential applications in antiviral therapies, particularly for HIV treatment.

Biochemical Pathways:

The compound influences several cellular processes, including:

- Cell Signaling: Modulation of CCR5 receptor activity alters immune cell function.

- Gene Expression: It affects transcriptional regulation through its binding interactions.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication at lower doses without causing substantial adverse effects. This makes it a candidate for further development as an antiviral agent.

Anticancer Potential

Recent studies have highlighted its potential anticancer activity. For example, derivatives of piperidine have demonstrated cytotoxic effects against various cancer cell lines. This compound's structural features may enhance its interaction with protein targets involved in cancer proliferation and survival .

Neurological Effects

The compound is being investigated for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier positions it as a potential candidate for treating neurodegenerative diseases and pain management by modulating neurotransmitter systems .

Research Findings and Case Studies

Dosage and Administration

The effectiveness of this compound varies with dosage:

- Lower Doses: Effective in inhibiting viral replication.

- Higher Doses: Associated with increased locomotor activity in animal models, suggesting potential side effects if not properly managed .

Safety and Toxicity

While this compound shows promise, further studies are necessary to evaluate its long-term safety and toxicity profiles. Current findings suggest that it maintains stability under various conditions but may degrade under specific environments, impacting its efficacy .

Eigenschaften

IUPAC Name |

(3S,4R)-4-methylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZMLEOVXMKSOU-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.